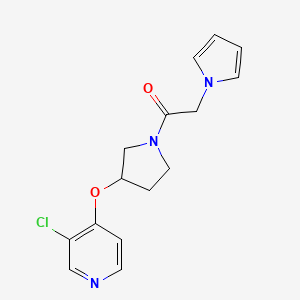![molecular formula C28H27N5O4S B2401004 5-[(4-Tert-Butylbenzyl)thio]-8,9-Dimethoxy-2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin CAS No. 902433-48-1](/img/structure/B2401004.png)
5-[(4-Tert-Butylbenzyl)thio]-8,9-Dimethoxy-2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule that contains several functional groups and rings. It has a triazoloquinazoline core, which is a fused ring system containing a triazole ring and a quinazoline ring . The molecule also contains a tert-butylbenzylthio group, a nitrophenyl group, and two methoxy groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The triazoloquinazoline core could potentially be formed through a cyclization reaction . The other groups (tert-butylbenzylthio, nitrophenyl, and methoxy) would likely be introduced in separate reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazoline core is a fused ring system, which could potentially have aromatic character. The nitrophenyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. The nitro group is a strong electron-withdrawing group and could potentially undergo reduction reactions. The thioether group (in the tert-butylbenzylthio group) could potentially undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple ring structures and polar functional groups could affect its solubility, melting point, and boiling point. These properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen mit der [1,2,4]Triazolo[1,5-c]Chinolinstruktur haben sich als umfassend bioaktiv erwiesen, einschließlich antibakterieller Eigenschaften . Dies deutet darauf hin, dass unsere Verbindung möglicherweise bei der Entwicklung neuer antibakterieller Medikamente eingesetzt werden könnte.
Antifungal Aktivität
Ähnlich wie ihre antibakteriellen Eigenschaften wurde die [1,2,4]Triazolo[1,5-c]Chinolinstruktur auch mit einer antifungalen Aktivität in Verbindung gebracht . Dies eröffnet Möglichkeiten für ihren Einsatz in Antimykotika.
Antikrebsaktivität
Untersuchungen haben gezeigt, dass Verbindungen mit einer [1,2,4]Triazolo[1,5-c]Chinolinstruktur ein potenzielles Antikrebsmittel darstellen . Dies deutet darauf hin, dass unsere Verbindung auf ihre potenzielle Verwendung in der Krebsbehandlung untersucht werden könnte.
Antivirale Aktivität
Die [1,2,4]Triazolo[1,5-c]Chinolinstruktur wurde mit antiviralen Eigenschaften in Verbindung gebracht . Dies zeigt, dass unsere Verbindung möglicherweise bei der Entwicklung antiviraler Medikamente eingesetzt werden könnte.
Anti-HIV-Aktivität
Eine Studie hat gezeigt, dass Verbindungen mit einem Triazolochinolin-Gerüst, ähnlich unserer Verbindung, als potente Anti-HIV-Mittel entwickelt wurden . Dies deutet auf potenzielle Anwendungen unserer Verbindung bei der Behandlung von HIV hin.
Antituberkulose-Aktivität
Die gleiche Studie deutete auch darauf hin, dass diese Verbindungen gegen Tuberkulose wirksam sein könnten . Dies deutet auf eine potenzielle Anwendung unserer Verbindung bei der Behandlung von Tuberkulose hin.
Antibakterielle Aktivität
Zusätzlich zu den oben genannten wurde die Verbindung auch als antibakterielles Mittel auf Basis eines hybriden Pharmakophormusters entwickelt . Dies deutet auf eine weitere potenzielle Anwendung im Bereich der Entwicklung antibakterieller Medikamente hin.
Antiproliferative Aktivität
Verbindungen, die auf einem ähnlichen Pyrazolo[3,4-d]Pyrimidin-Gerüst basieren, wurden auf ihre in-vitro-antiproliferative Aktivität gegen verschiedene Krebszelllinien untersucht . Dies deutet darauf hin, dass unsere Verbindung möglicherweise bei der Entwicklung antiproliferativer Medikamente eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-c]quinazolines, have been reported to exhibit diverse pharmacological activities . They have been associated with anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways related to their pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit significant inhibitory activity .
Action Environment
It is known that environmental factors can significantly influence the action and stability of similar compounds .
Safety and Hazards
The safety and hazards associated with this compound would depend on its structure and properties. For example, if the compound is intended to be a drug, it would need to be tested for toxicity and side effects. Additionally, the compound could potentially be hazardous to handle due to the presence of the nitro group, which is associated with explosive compounds .
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include optimizing the synthesis process, investigating the compound’s reactivity, studying its physical and chemical properties, and testing its biological activity .
Biochemische Analyse
Biochemical Properties
It’s possible that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It’s possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
It’s possible that there may be threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S/c1-28(2,3)19-10-6-17(7-11-19)16-38-27-29-22-15-24(37-5)23(36-4)14-21(22)26-30-25(31-32(26)27)18-8-12-20(13-9-18)33(34)35/h6-15H,16H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADFNTQYVHGMBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2400921.png)
![N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2400923.png)
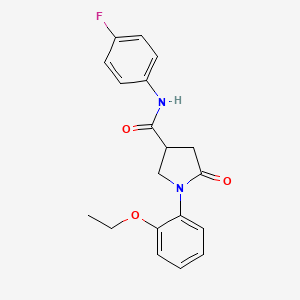
![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2400926.png)
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2400927.png)
![ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2400928.png)
![2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2400929.png)
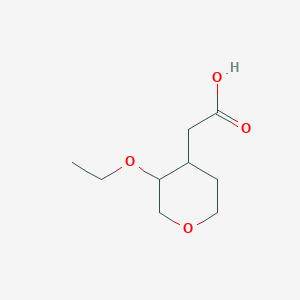
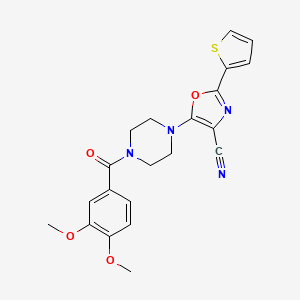
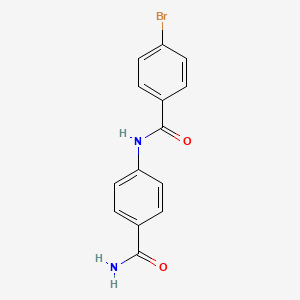
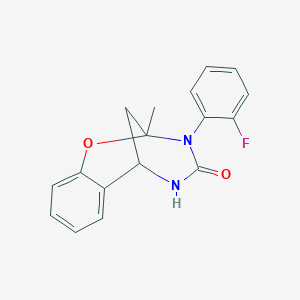
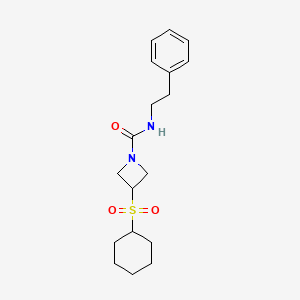
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2400939.png)
